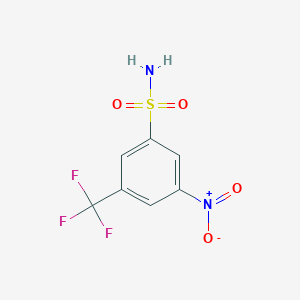
(5,6,7,8-tetrahydroquinolin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6,7,8-Tetrahydroquinolin-3-yl)boronic acid, commonly referred to as THQBA, is an organic compound that has recently been studied for its potential applications in the field of chemical synthesis. As a versatile reagent, THQBA has been used in various chemical reactions, such as Suzuki–Miyaura cross-coupling and the preparation of aryl boronic esters. In addition, THQBA has been used in the synthesis of a variety of compounds, including natural products, pharmaceuticals, and materials.
Aplicaciones Científicas De Investigación
THQBA has been used in a variety of scientific research applications. It has been used to synthesize aryl boronic esters, which can be used to modify proteins, nucleic acids, and other biomolecules. In addition, THQBA has been used to synthesize organic materials, such as polymers, for use in optoelectronic and biomedical applications.
Mecanismo De Acción
The mechanism of action of THQBA is based on the reaction of boronic acid with quinoline. The reaction between the two molecules produces a mixture of 5,6,7,8-tetrahydroquinolin-3-yl boronic acid and its isomer, 9-tetrahydroquinolin-3-yl boronic acid. This reaction is reversible, and the equilibrium of the reaction can be shifted by varying the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of THQBA are not well understood. It is known that THQBA can react with proteins and other biomolecules, and it is possible that it may have an effect on the activity of these molecules. However, further research is needed to determine the exact biochemical and physiological effects of THQBA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using THQBA in laboratory experiments is its high reactivity. The reaction between THQBA and quinoline is fast and efficient, and yields a mixture of 5,6,7,8-tetrahydroquinolin-3-yl boronic acid and its isomer, 9-tetrahydroquinolin-3-yl boronic acid. This mixture can be separated by column chromatography, and the desired compound can be obtained in high yields.
The main limitation of using THQBA in laboratory experiments is its potential toxicity. THQBA is an organic compound, and it is possible that it may be toxic when used in large amounts. Therefore, it is important to use caution when handling THQBA in the laboratory.
Direcciones Futuras
There are a number of potential future directions for the use of THQBA. These include further research into the biochemical and physiological effects of THQBA, as well as the development of new methods for the synthesis of THQBA and its derivatives. In addition, THQBA could be used in the synthesis of new materials for use in optoelectronic and biomedical applications. Finally, THQBA could be used to modify proteins, nucleic acids, and other biomolecules, which could lead to new insights into the structure and function of these molecules.
Métodos De Síntesis
THQBA can be synthesized from the reaction of quinoline and boronic acid. The reaction is carried out in an inert atmosphere at room temperature, and yields a mixture of 5,6,7,8-tetrahydroquinolin-3-yl boronic acid and its isomer, 9-tetrahydroquinolin-3-yl boronic acid. The mixture can be separated by column chromatography, and the desired compound can be obtained in high yields.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5,6,7,8-tetrahydroquinolin-3-yl)boronic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-aminobenzaldehyde", "ethyl acetoacetate", "sodium borohydride", "boric acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzaldehyde and ethyl acetoacetate in ethanol to form 5,6,7,8-tetrahydroquinoline.", "Step 2: Reduction of 5,6,7,8-tetrahydroquinoline with sodium borohydride in ethanol to form 5,6,7,8-tetrahydroquinoline-3-ol.", "Step 3: Protection of the hydroxyl group in 5,6,7,8-tetrahydroquinoline-3-ol with boric acid in the presence of sodium hydroxide to form (5,6,7,8-tetrahydroquinolin-3-yl)boronic acid.", "Step 4: Acidification of the reaction mixture with hydrochloric acid and extraction of the product with diethyl ether.", "Step 5: Purification of the product by recrystallization from water." ] } | |
Número CAS |
1260536-82-0 |
Fórmula molecular |
C9H12BNO2 |
Peso molecular |
177 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



